molecular formula C29H38O10 B10818906 Myrothecine A

Myrothecine A

Cat. No.: B10818906
M. Wt: 546.6 g/mol
InChI Key: HGVKMRAJPCHSPC-MBFWONSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Myrothecine A: is a trichothecene macrolide compound found mainly in symbiotic fungi.

  • Trichothecenes are characterized by a 12,13-epoxy ring and a 9,10-double bond in their structure.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for Myrothecine A are not extensively documented. it is typically isolated from natural sources.

      Industrial Production: Industrial-scale production methods for this compound are limited due to its rarity and complex structure.

  • Chemical Reactions Analysis

      Reactions: Myrothecine A can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products formed from these reactions are not widely reported.

  • Scientific Research Applications

  • Mechanism of Action

      Apoptosis: Myrothecine A induces apoptosis in human hepatocarcinoma cells (SMMC-7721) via both the death receptor pathway and the mitochondrial pathway.

      Proteins Involved: It downregulates anti-apoptotic protein Bcl-2 and upregulates pro-apoptotic protein Bax.

  • Comparison with Similar Compounds

      Unique Features: Myrothecine A’s 10,13-cyclotrichothecane structure distinguishes it from other trichothecenes.

      Similar Compounds: Other trichothecenes include mytoxin B, verrucarin A, and roridin A.

    Properties

    Molecular Formula

    C29H38O10

    Molecular Weight

    546.6 g/mol

    IUPAC Name

    (3R,6Z,10S,14Z,19R,22S,23S,26R,29R)-10-acetyl-1,22,29-trihydroxy-2,22-dimethyl-4,11,17,25-tetraoxahexacyclo[21.3.1.13,26.110,14.02,19.019,24]nonacosa-6,14-diene-5,16-dione

    InChI

    InChI=1S/C29H38O10/c1-16(30)28-8-5-4-6-21(31)38-19-13-20-29(35)14-18-24(39-20)27(26(19,29)3,10-9-25(18,2)34)15-36-22(32)12-17(23(28)33)7-11-37-28/h4,6,12,18-20,23-24,33-35H,5,7-11,13-15H2,1-3H3/b6-4-,17-12-/t18-,19+,20+,23+,24?,25-,26?,27+,28+,29?/m0/s1

    InChI Key

    HGVKMRAJPCHSPC-MBFWONSDSA-N

    Isomeric SMILES

    CC(=O)[C@]12CC/C=C\C(=O)O[C@@H]3C[C@@H]4C5(C3([C@]6(CC[C@]([C@@H](C5)C6O4)(C)O)COC(=O)/C=C(\[C@H]1O)/CCO2)C)O

    Canonical SMILES

    CC(=O)C12CCC=CC(=O)OC3CC4C5(C3(C6(CCC(C(C5)C6O4)(C)O)COC(=O)C=C(C1O)CCO2)C)O

    Origin of Product

    United States

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